3-(4-Bromophenyl)-3-phenylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVPNKXYIIUHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 4 Bromophenyl 3 Phenylpropanoic Acid
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For 3-(4-bromophenyl)-3-phenylpropanoic acid, several logical disconnection points can be identified, suggesting different synthetic pathways.
A primary disconnection can be made at the C2-C3 bond, suggesting a Michael addition-type reaction. This approach envisions the α,β-unsaturated acid or ester (cinnamic acid derivative) as the Michael acceptor and a phenyl organometallic reagent as the nucleophile. A second key disconnection is at the C3-aryl bonds, which points towards strategies involving the sequential or concurrent introduction of the phenyl and 4-bromophenyl groups onto a three-carbon backbone. A third approach involves disconnecting at the C1-C2 bond, which aligns with methods like the malonic ester synthesis, where the carboxylic acid group is generated from a malonate precursor.
These disconnections lead to three main synthetic strategies:
Conjugate Addition: Adding a phenyl nucleophile to a 4-bromocinnamate derivative or a 4-bromophenyl nucleophile to a cinnamate (B1238496) derivative.
Malonic Ester Synthesis Analog: Alkylating a malonic ester with a diarylmethyl halide precursor.
Direct Arylation/Carboxylation: Building the propanoic acid backbone first and then introducing the aryl groups, or carboxylating a 1-(4-bromophenyl)-1-phenylethane precursor.
**2.2. Approaches to the Propanoic Acid Backbone Formation
The construction of the three-carbon propanoic acid chain is a critical aspect of the synthesis, which can be achieved through various classical and contemporary methods.
The malonic ester synthesis is a robust and versatile method for preparing carboxylic acids. ucla.eduwikipedia.org In a potential application for the target molecule, this synthesis would involve the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation. vedantu.comlibretexts.org
The general mechanism involves four key steps:
Deprotonation: A base, typically sodium ethoxide, deprotonates the α-carbon of the malonic ester to form a resonance-stabilized enolate. masterorganicchemistry.com
Alkylation: The nucleophilic enolate attacks an electrophilic substrate, in this case, a hypothetical (4-bromophenyl)(phenyl)methyl halide, via an SN2 reaction.
Hydrolysis: The resulting dialkylated ester is hydrolyzed to a dicarboxylic acid, usually under acidic or basic conditions. masterorganicchemistry.com
Decarboxylation: Upon heating, the β-keto acid intermediate readily loses carbon dioxide to yield the final substituted propanoic acid. libretexts.org
While conceptually straightforward, the synthesis of the required (4-bromophenyl)(phenyl)methyl halide precursor can be challenging. A more practical adaptation would involve a double alkylation of the malonic ester, first with a benzyl (B1604629) halide and then with a 4-bromobenzyl halide, though this can lead to mixtures of products. wikipedia.org
Carboxylation reactions provide a direct route to carboxylic acids by introducing a -COOH group, often using carbon dioxide as the C1 source. researchgate.net For the synthesis of this compound, this strategy would typically involve the preparation of a suitable organometallic precursor followed by its reaction with CO₂.
One potential pathway involves the generation of an organometallic reagent from a 1-(4-bromophenyl)-1-phenylethane derivative. This precursor could be halogenated at the 2-position and then converted into a Grignard or organolithium reagent. Subsequent reaction with CO₂ followed by an acidic workup would yield the target acid.
Modern approaches also include transition-metal-catalyzed carboxylations. For instance, nickel-catalyzed methods have been developed for the carboxylation of unactivated alkyl halides with CO₂ under atmospheric pressure, offering a user-friendly and operationally simple alternative. organic-chemistry.org A palladium-catalyzed alkoxycarbonylation of alkyl bromides with carbon monoxide (CO) also represents a viable, though indirect, route to the corresponding ester, which can then be hydrolyzed. organic-chemistry.org
Introduction of the 4-Bromophenyl and Phenyl Moieties
The installation of the two distinct aryl groups onto the propanoic acid scaffold is a crucial step that defines the final structure. This can be achieved before, during, or after the formation of the acid backbone.
Modern cross-coupling reactions offer powerful tools for forming carbon-carbon bonds, including the introduction of aryl groups.
Palladium-Catalyzed C-H Arylation: Direct arylation of C(sp³)-H bonds is an increasingly important strategy. A Pd-catalyzed protocol for the β-C(sp³)-H arylation of propionic acid and related aliphatic acids has been reported. researchgate.net This method could potentially be applied by first synthesizing 3-phenylpropanoic acid and then selectively arylating the β-position with a 4-bromophenyl source, such as 1-bromo-4-iodobenzene.
Conjugate Addition of Organoboron Reagents: A highly effective method for constructing the 3,3-diarylpropanoate structure involves the conjugate addition of an arylboronic acid to an α,β-unsaturated ester. A well-documented example is the rhodium-catalyzed asymmetric synthesis of the closely related (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgorgsyn.org This reaction involves the 1,4-addition of (4-bromophenyl)boronic acid to ethyl crotonate. Adapting this for the target molecule would involve the reaction of (4-bromophenyl)boronic acid with ethyl cinnamate or phenylboronic acid with ethyl 4-bromocinnamate.
A typical procedure for this type of reaction is detailed in the table below, based on the synthesis of the butanoic acid analog. orgsyn.orgorgsyn.org
| Parameter | Condition/Reagent | Purpose |
| Aryl Source | (4-Bromophenyl)boronic acid | Introduces the 4-bromophenyl moiety. |
| Substrate | Ethyl (E)-but-2-enoate (Ethyl Crotonate) | The α,β-unsaturated ester (Michael acceptor). |
| Catalyst | Bis(norbornadiene)rhodium(I) tetrafluoroborate | Rhodium(I) precursor for the active catalyst. |
| Ligand | (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | Chiral phosphine (B1218219) ligand to induce enantioselectivity. |
| Solvent | 1,4-Dioxane (B91453) / Water | Biphasic solvent system for the reaction. |
| Base | Triethylamine (B128534) (TEA) | Activates the organoboron species. |
| Temperature | 30 °C | Reaction temperature. |
| Final Step | Saponification (e.g., NaOH) | Hydrolysis of the resulting ester to the carboxylic acid. |
This interactive data table summarizes the key components of a rhodium-catalyzed conjugate addition reaction, a powerful method for forming the C-C bond and introducing an aryl group in a single step.
The C3 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of one enantiomer is often crucial for biological applications.
The aforementioned rhodium-catalyzed conjugate addition is an excellent example of a stereoselective process. orgsyn.orgorgsyn.org The use of a chiral ligand, such as (R)-BINAP or (S)-BINAP, coordinates to the rhodium center and creates a chiral environment. orgsyn.org This chiral catalyst then directs the addition of the arylboronic acid to one face of the α,β-unsaturated ester, leading to the preferential formation of one enantiomer of the product. The absolute stereochemistry of the product is determined by the specific enantiomer of the BINAP ligand used. For example, (R)-BINAP typically leads to the (S)-product in the synthesis of the butanoic acid analog. orgsyn.org
Another strategy for achieving enantioselectivity is through the catalytic asymmetric ionic hydrogenation of a suitable α-alkyl styrene (B11656) precursor. acs.org This Brønsted acid-catalyzed approach could potentially reduce a 1-(4-bromophenyl)-1-phenylpropene derivative to the target structure with high enantiomeric excess.
Purification and Isolation Techniques for Academic Research
The purification and isolation of this compound and its analogs from crude reaction mixtures are critical steps to ensure the compound's purity for subsequent analysis and application. In an academic research setting, a combination of standard and advanced techniques is employed, tailored to the scale of the synthesis and the nature of the impurities present.
Commonly utilized methods include extraction, chromatography, and crystallization. Liquid-liquid extraction is a primary step to separate the acidic product from neutral or basic impurities. Following a typical synthesis, the reaction mixture is often diluted with water and a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). The carboxylic acid can be selectively extracted into an aqueous basic solution (e.g., sodium hydroxide), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified, typically with hydrochloric acid to a pH of 1-2, to precipitate the desired product, which is subsequently extracted back into an organic solvent. orgsyn.org The organic extracts are then combined for further purification.
Column chromatography is another powerful tool for purification. For compounds like this compound derivatives, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexanes. orgsyn.org Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
Crystallization is arguably the most effective method for obtaining highly pure crystalline solid material, especially for chiral compounds where enantiomeric purity is crucial. The crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture, such as heptane (B126788) or ethanol. orgsyn.orgnih.gov As the solution cools slowly, the solubility of the product decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The crystals are then isolated by filtration. For instance, in the synthesis of a similar compound, crystallization from hot heptane was used to yield an off-white solid product. orgsyn.org The choice of solvent is critical and is determined empirically to maximize the recovery of the pure compound.
Below is a table summarizing common purification techniques used for similar propanoic acid derivatives in academic research.
| Technique | Description | Common Solvents/Reagents | Purpose |
| Liquid-Liquid Extraction | Partitioning the compound between two immiscible liquid phases. | Dichloromethane, Water, HCl, NaOH | To separate the acidic product from neutral/basic impurities and reaction reagents. orgsyn.org |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Silica Gel, Hexanes/Ethyl Acetate | To remove closely related impurities that are difficult to separate by other means. orgsyn.org |
| Crystallization | Solidification of the product from a solution in a highly ordered, crystalline form. | Heptane, Ethanol | To achieve high purity and, for chiral compounds, to enhance enantiomeric excess. orgsyn.orgnih.gov |
| Filtration through a plug | A rapid method of removing solid impurities or baseline material. | Silica Gel (SiO2), Hexanes | To quickly remove polar impurities from a less polar product before final purification. orgsyn.org |
Optimization of Synthetic Pathways for Yield and Selectivity
Optimizing the synthetic pathway for this compound is essential for maximizing product yield and achieving high selectivity, particularly when a specific stereoisomer is desired. Optimization involves the systematic variation of reaction parameters such as catalysts, reagents, solvents, temperature, and reaction time.
A key strategy for optimization is the careful selection of catalysts and ligands, especially in asymmetric synthesis where enantioselectivity is paramount. For instance, in the rhodium-catalyzed asymmetric conjugate addition to form a precursor ester, the choice of the chiral ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is crucial for controlling the stereochemistry of the product. orgsyn.orgorgsyn.org The catalyst loading can also be optimized; reducing it for large-scale reactions without compromising reactivity or selectivity is a common goal. acs.org
Reaction conditions play a significant role in both yield and selectivity. Temperature, for example, can have a profound effect. While some reactions are heated to ensure completion, others may be cooled to low temperatures (e.g., -20 °C) to enhance enantioselectivity. acs.org The choice of solvent (e.g., 1,4-dioxane) and the presence of additives (e.g., triethylamine and water) are also critical variables that are fine-tuned to achieve optimal results. orgsyn.org Monitoring the reaction progress using techniques like TLC or LCMS helps determine the optimal reaction time, preventing the formation of byproducts from over-running the reaction. orgsyn.org
Post-reaction work-up and purification strategies are also integral to optimizing the final isolated yield and purity. For example, a simple hydrolysis of an ester precursor followed by a carefully controlled crystallization can not only purify the final acid but also significantly enhance its enantiomeric purity. orgsyn.org This "reverse crystallization" technique demonstrates how purification steps can be an active part of the optimization strategy. orgsyn.org The process is considered optimized when it is reproducible, scalable, safe, and cost-effective, yielding a product of high purity. orgsyn.org
The table below outlines key parameters that are typically adjusted to optimize the synthesis of this compound and its analogs.
| Parameter | Objective | Example of Modification | Impact on Synthesis |
| Catalyst/Ligand | Maximize enantioselectivity and reaction rate. | Screening different chiral ligands (e.g., BINAP derivatives). orgsyn.org | Determines the stereochemical outcome and efficiency of asymmetric reactions. |
| Temperature | Improve selectivity and control reaction rate. | Reducing the reaction temperature from room temperature to -20 °C. acs.org | Lower temperatures often lead to higher enantioselectivity but may require longer reaction times. |
| Solvent | Ensure solubility of reagents and influence reaction pathway. | Using a mixture of solvents like 1,4-dioxane and water. orgsyn.org | Can affect catalyst activity, reaction rate, and even the selectivity of the reaction. |
| Reagent Stoichiometry | Maximize conversion of the limiting reagent. | Using a slight excess of one reagent to drive the reaction to completion. | Affects reaction completeness and the impurity profile of the crude product. |
| Purification Method | Maximize recovery of pure product. | Employing crystallization instead of chromatography for the final step. orgsyn.org | Can significantly improve the final yield, purity, and enantiomeric excess of the product. |
Chemical Transformations and Mechanistic Investigations of 3 4 Bromophenyl 3 Phenylpropanoic Acid
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid group is a key functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and oxidation.
Esterification of 3-(4-Bromophenyl)-3-phenylpropanoic acid can be achieved through several methods, with the Fischer esterification being a common approach. masterorganicchemistry.com This acid-catalyzed reaction with an alcohol, typically in excess, leads to the formation of the corresponding ester. The reaction is an equilibrium process, and removal of water can drive it towards the product. Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, to facilitate the reaction with amines. ccspublishing.org.cn Alternatively, direct amidation can be achieved using coupling agents or by heating the carboxylic acid with an amine, which forms an ammonium (B1175870) carboxylate salt that dehydrates at elevated temperatures to yield the amide. researchgate.netrsc.org
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reagents and Conditions | Product | Expected Yield |
|---|---|---|---|
| Esterification | Methanol (B129727) (excess), H₂SO₄ (catalytic), Reflux | Methyl 3-(4-bromophenyl)-3-phenylpropanoate | High |
| Amidation | 1. SOCl₂, Reflux 2. Concentrated NH₄OH, 0 °C to RT | 3-(4-Bromophenyl)-3-phenylpropanamide | High |
The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction proceeds via an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. libretexts.org
Oxidation of the propanoic acid side chain is less straightforward. The carbon atom alpha to the carboxylic acid is a tertiary carbon and lacks a hydrogen atom, making it resistant to oxidation under typical conditions. Similarly, the benzylic position is also a quaternary carbon. Therefore, oxidation to a carbonyl group on the propanoic acid chain is not a feasible reaction for this molecule. Any strong oxidizing conditions would likely lead to the degradation of the molecule.
Transformations Involving the Bromine Atom
The bromine atom attached to the phenyl ring is a site for various substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Direct nucleophilic substitution of the bromine on the aromatic ring via SN1 or SN2 mechanisms is not feasible due to the high energy of the phenyl cation intermediate and the steric hindrance preventing backside attack, respectively. libretexts.org However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups, which is not the case for this compound. libretexts.orgmasterorganicchemistry.com
A more viable approach for nucleophilic substitution on the aryl bromide is through copper-catalyzed reactions, such as the Ullmann condensation. wikipedia.org This reaction allows for the formation of C-O, C-N, and C-S bonds by reacting the aryl bromide with alcohols, amines, or thiols in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org
Table 2: Representative Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Catalyst/Conditions | Product |
|---|---|---|---|
| Ullmann Condensation (C-O coupling) | Phenol | CuI, Base (e.g., K₂CO₃), High Temperature | 3-(4-Phenoxyphenyl)-3-phenylpropanoic acid |
| Goldberg Reaction (C-N coupling) | Aniline | CuI, Ligand (e.g., phenanthroline), Base, High Temperature | 3-(4-(Phenylamino)phenyl)-3-phenylpropanoic acid |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds from aryl halides.
The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. To avoid potential complications with the free carboxylic acid, the reaction is often performed on the corresponding ester.
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgmdpi.com This reaction is stereoselective, typically affording the trans isomer. organic-chemistry.org
The Sonogashira reaction is the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of aryl alkynes.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Base/Solvent | Product |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O | 3,3-Diphenyl-3-(4'-biphenyl)propanoic acid |
| Heck Coupling | Styrene (B11656) | Pd(OAc)₂ / PPh₃ / Et₃N / DMF | 3-Phenyl-3-(4-styrylphenyl)propanoic acid |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N / THF | 3-Phenyl-3-(4-(phenylethynyl)phenyl)propanoic acid |
The direct formation of Grignard or organolithium reagents from this compound is not feasible due to the presence of the acidic carboxylic acid proton. These highly basic organometallic reagents would be immediately quenched by the acid. wikipedia.org
Therefore, it is necessary to first protect the carboxylic acid group, for instance, by converting it to an ester. The resulting ester, methyl 3-(4-bromophenyl)-3-phenylpropanoate, can then be used to form the corresponding Grignard or organolithium reagent.
The Grignard reagent is prepared by reacting the protected aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgadichemistry.com The reaction is initiated by activating the magnesium surface, for example, with a small amount of iodine. wikipedia.org
The organolithium reagent can be formed by reacting the protected aryl bromide with two equivalents of lithium metal. adichemistry.com
These organometallic intermediates are powerful nucleophiles and can be used in a variety of subsequent reactions to form new carbon-carbon bonds.
Electrophilic Aromatic Substitution on the Phenyl Rings
The structure of this compound features two distinct aromatic rings attached to the same chiral carbon: a phenyl group and a 4-bromophenyl group. Both rings are subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.com The outcome of such reactions is dictated by the directing effects of the existing substituents on each ring.
The 3-phenylpropanoic acid moiety acts as an alkyl substituent on both benzene (B151609) rings. Alkyl groups are generally activating and ortho-, para-directing. In contrast, the bromine atom on the 4-bromophenyl ring is a deactivating yet ortho-, para-directing group. libretexts.org
On the Unsubstituted Phenyl Ring: The 3-propanoic acid chain will direct incoming electrophiles to the ortho and para positions. Due to steric hindrance from the bulky substituent at position 1, the para-substituted product is often favored.
On the 4-Bromophenyl Ring: This ring has two competing directing groups. The alkyl chain directs ortho to its position (positions 3 and 5), while the bromine atom also directs ortho to its position (also positions 3 and 5). Therefore, substitution is strongly directed to the positions meta to the bromine atom. The deactivating nature of the bromine atom, however, makes this ring less reactive towards electrophiles compared to the unsubstituted phenyl ring.
Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of a similar compound, 3-phenylpropionic acid, can lead to the formation of 3-(4-nitrophenyl)propanoic acid. nih.gov In the case of this compound, nitration would be expected to occur preferentially on the more activated, unsubstituted phenyl ring.
| Reaction | Reagents | Target Ring | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Unsubstituted Phenyl | 3-(4-Bromophenyl)-3-(4-nitrophenyl)propanoic acid |
| Bromination | Br₂, FeBr₃ | Unsubstituted Phenyl | 3-(4-Bromophenyl)-3-(4-bromophenyl)propanoic acid (di-bromo product) |
Intramolecular Cyclization and Ring-Closing Reactions
A characteristic reaction of 3-arylpropanoic acids is intramolecular cyclization to form indanone derivatives. wikipedia.org This transformation is typically a Friedel-Crafts acylation, where the carboxylic acid, often activated as an acyl chloride or by a strong acid, acts as the electrophile and attacks the aromatic ring. nih.govorganic-chemistry.org
For this compound, this intramolecular reaction could theoretically proceed on either of the two phenyl rings. The reaction is generally facilitated by strong acids such as polyphosphoric acid or superacids like trifluoromethanesulfonic acid (TfOH), and can be promoted by non-conventional energy sources like microwave irradiation. nih.govresearchgate.netresearchgate.net
The cyclization involves the formation of an acylium ion intermediate which then attacks the aromatic ring. The unsubstituted phenyl ring is more electron-rich and thus a better nucleophile than the 4-bromophenyl ring, which is deactivated by the electronegative bromine atom. Consequently, cyclization is more likely to occur on the unsubstituted phenyl ring. The attack would happen at the ortho position to the existing substituent, leading to the formation of a six-membered ring transition state and ultimately a five-membered indanone ring.
The expected product of such a reaction would be a substituted indanone. Specifically, the intramolecular Friedel-Crafts acylation of this compound is predicted to yield 3-(4-bromophenyl)-2,3-dihydro-1H-inden-1-one .
| Catalyst/Reagent | Conditions | Yield (%) | Reference Compound |
|---|---|---|---|
| Tb(OTf)₃ | 250 °C | Moderate to Good | Various 3-arylpropionic acids researchgate.net |
| TfOH | Microwave | High | 3-(4-methoxyphenyl)propionic acid nih.govresearchgate.net |
| Polyphosphoric acid (PPA) | Heat | Variable | General for 3-arylpropionic acids researchgate.net |
Acid-Catalyzed and Base-Catalyzed Processes
The carboxylic acid functional group in this compound is central to its reactivity in acid- and base-catalyzed processes.
Acid-Catalyzed Esterification: In the presence of a strong acid catalyst (e.g., H₂SO₄) and an alcohol, carboxylic acids undergo Fischer esterification to form esters. masterorganicchemistry.com This is a reversible equilibrium-controlled process. masterorganicchemistry.com To drive the reaction towards the product, an excess of the alcohol is typically used, or the water formed as a byproduct is removed. masterorganicchemistry.com For example, reacting this compound with methanol under acidic conditions would yield methyl 3-(4-bromophenyl)-3-phenylpropanoate. The rate of esterification can be influenced by temperature and the molar ratio of reactants. ceon.rs
Base-Catalyzed Hydrolysis (Saponification): While the parent compound is an acid, its ester derivatives can be readily hydrolyzed back to the carboxylate salt under basic conditions, a process known as saponification. For instance, the ethyl ester of a similar compound, (3S)-3-(4-bromophenyl)butanoic acid, is hydrolyzed using an aqueous solution of sodium hydroxide (B78521) (NaOH) in methanol. orgsyn.org Subsequent acidification of the carboxylate salt regenerates the carboxylic acid. orgsyn.org
Decarboxylation: Decarboxylation, the removal of the carboxyl group as CO₂, is another potential reaction. However, simple heating of 3-phenylpropanoic acid does not readily cause decarboxylation. stackexchange.com This transformation typically requires specific functionalities, such as a β-keto group, or specialized catalytic systems, like photoredox/cobalt dual catalysis for related compounds, to proceed under milder conditions. stackexchange.comunl.edu For this compound, significant decarboxylation is not expected under standard acid or base catalysis without extreme temperatures.
| Reaction Type | Catalyst Type | Typical Reagents | Product |
|---|---|---|---|
| Fischer Esterification | Acid | Alcohol (e.g., CH₃OH), H₂SO₄ | Ester (e.g., Methyl 3-(4-bromophenyl)-3-phenylpropanoate) |
| Ester Hydrolysis | Base | NaOH(aq), followed by H₃O⁺ | Carboxylic acid (from its ester) |
Stereochemical Aspects and Enantioselective Synthesis of 3 4 Bromophenyl 3 Phenylpropanoic Acid
Identification and Resolution of Enantiomers
The synthesis of 3-(4-Bromophenyl)-3-phenylpropanoic acid through conventional, non-stereoselective methods results in a racemic mixture, which is an equal combination of its two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure forms of the acid. wikipedia.org The most prevalent method for resolving chiral carboxylic acids is through the formation of diastereomeric salts. wikipedia.org
This technique involves reacting the racemic acid with an enantiomerically pure chiral base, often a natural alkaloid or a synthetic amine. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties except for their interaction with polarized light, diastereomers possess different physical characteristics, such as solubility. wikipedia.org This difference allows for their separation by methods like fractional crystallization. After separation, the desired diastereomeric salt is treated with a strong acid to regenerate the pure enantiomer of this compound. wikipedia.org
The choice of the resolving agent is crucial and often determined empirically. A variety of chiral amines have been proven effective for the resolution of related chiral acids. onyxipca.com
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Specific Examples |
|---|---|
| Natural Alkaloids | Quinine, Brucine, Cinchonidine |
| Synthetic Amines | (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine |
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. tsijournals.com For compounds structurally similar to this compound, such as β-amino-β-(4-bromophenyl) propionic acid, specialized "Pirkle" columns have been successfully used to achieve baseline separation of the enantiomers. tsijournals.com The selection of the appropriate chiral stationary phase and mobile phase is critical for effective separation. researchgate.net
Asymmetric Catalysis in Propanoic Acid Synthesis
Asymmetric catalysis offers a more efficient alternative to chiral resolution by directly synthesizing a specific enantiomer, thereby avoiding the 50% theoretical yield limit of classical resolution. wikipedia.orgmdpi.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 3,3-diarylpropanoic acids, a key strategy is the asymmetric hydrogenation or transfer hydrogenation of a corresponding unsaturated precursor, such as a diaryl-substituted acrylic acid.
While direct asymmetric hydrogenation of 3-(4-bromophenyl)-3-phenylacrylic acid is a plausible route, extensive research has focused on analogous transformations. For instance, chiral phosphoric acids have been demonstrated to be effective Brønsted acid catalysts for the transfer hydrogenation of various unsaturated compounds with high enantioselectivity, using hydrogen sources like Hantzsch esters. beilstein-journals.org Similarly, transition metal complexes featuring chiral ligands, such as those based on rhodium or iridium, are widely used for the asymmetric hydrogenation of C=C double bonds. orgsyn.org
Another relevant catalytic approach involves the enantioselective Michael addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.orgorgsyn.org For example, the synthesis of (S)-3-(4-bromophenyl)butanoic acid has been achieved on a large scale via the rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl crotonate, using (R)-BINAP as the chiral ligand. orgsyn.org A similar strategy could be adapted for the synthesis of this compound.
Table 2: Examples of Asymmetric Catalytic Methods for Related Compounds
| Reaction Type | Catalyst System | Substrate Type | Enantioselectivity |
|---|---|---|---|
| Asymmetric Michael Addition | Rh(NBD)₂BF₄ / (R)-BINAP | Arylboronic acid + α,β-Unsaturated ester | High (e.g., 73.3% e.e. before crystallization) orgsyn.org |
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid | 3H-Indoles | Excellent (up to 99% e.e.) beilstein-journals.org |
Chiral Auxiliaries and Reagent-Controlled Diastereoselective Syntheses
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of synthesizing this compound, a chiral auxiliary could be attached to a simpler propanoic acid precursor. For example, an achiral propanoic acid derivative can be converted into an amide or ester using a chiral alcohol or amine, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgspringerprofessional.de The presence of the auxiliary creates a chiral environment, leading to a diastereoselective reaction when the α- or β-carbon is functionalized. For instance, the diastereoselective alkylation or arylation of the enolate derived from such a chiral amide could be employed to introduce the phenyl or 4-bromophenyl group with high stereocontrol. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound.
Carbohydrates and their derivatives have also been explored as chiral auxiliaries in various diastereoselective reactions, including alkylations and conjugate additions, leveraging their polyfunctional and stereochemically rich structures to induce high levels of asymmetry. springerprofessional.de
Kinetic Resolution Strategies for Related Chiral Carboxylic Acids
Kinetic resolution is a process used to separate a racemic mixture based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. google.com This method can be applied to the racemic this compound or its derivatives, such as its esters.
Enzymatic kinetic resolution is a particularly powerful strategy. Lipases and esterases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester and the hydrolyzed acid in highly enantiomerically enriched forms. nih.gov For instance, various metagenome-derived esterases have been successfully used for the kinetic resolution of phenylalkyl carboxylic acid esters, allowing for the preparation of both enantiomers in high optical purity. nih.gov This approach is valued for its high selectivity and environmentally benign reaction conditions.
Non-enzymatic kinetic resolution is also a viable option. Chiral catalysts can be used to selectively promote a reaction on one enantiomer of the racemic acid. oup.com For example, chiral bifunctional sulfide (B99878) catalysts have been developed for the kinetic resolution of α-quaternary carboxylic acids through bromolactonization, demonstrating that artificial catalysts can be designed to effectively discriminate between the enantiomers of a chiral acid. oup.com While this specific example applies to α-quaternary acids, the underlying principle of designing a chiral catalyst to differentiate enantiomers in a reaction is broadly applicable. researchgate.net
A key limitation of standard kinetic resolution is that the maximum yield for a single enantiomer is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process. In DKR, the starting racemic mixture is continuously racemized under the reaction conditions, allowing the less reactive enantiomer to convert into the more reactive one. This enables a theoretical yield of up to 100% for the desired enantiomerically pure product. google.com
Stereochemical Stability and Racemization Studies
The stereochemical stability of the chiral center in this compound is a critical factor, particularly during its synthesis, purification, and storage. The chiral center in this compound, being a benzylic carbon, could be susceptible to racemization (the conversion of an enantiomerically pure sample into a racemic mixture) under certain conditions, such as strong acidic or basic environments, or elevated temperatures.
Racemization would occur via the reversible formation of a planar, achiral enolate intermediate at the α-carbon (C2) if the carboxylate is deprotonated. However, the chiral center in this compound is at the β-carbon (C3), which is not directly adjacent to the carbonyl group. Therefore, racemization via enolization is not a primary concern for this specific compound.
A more relevant consideration for the C3 stereocenter would be conditions that could promote the cleavage and reformation of one of the C-C bonds, although this typically requires harsh conditions. In the context of resolution strategies, sometimes a controlled racemization or chiral inversion is desired. For example, a process known as crystallization-induced dynamic resolution involves the racemization of a substrate in solution while one diastereomeric salt selectively crystallizes, driving the equilibrium towards the formation of the desired enantiomer. acs.org Studies on related compounds, such as 2-bromo-3-phenylpropanoic acid, have shown that chiral inversion can be achieved, effectively converting the undesired enantiomer into the desired one. acs.org Such studies highlight that while the stereocenter is generally stable, its configuration can be manipulated under specific chemical conditions.
Theoretical and Computational Chemistry Studies of 3 4 Bromophenyl 3 Phenylpropanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Geometry Optimization and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's most stable three-dimensional arrangement, known as its optimized geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency.
The process involves finding the minimum energy structure on the potential energy surface. This is typically achieved using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-311G++(d,p), which describes the atomic orbitals. nih.gov The geometry optimization calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable conformation. The output of this calculation provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. Deviations between theoretical (gas-phase) and experimental (solid-state) values can often be attributed to intermolecular interactions in the crystal lattice. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for 3-(4-Bromophenyl)-3-phenylpropanoic acid (Calculated at the B3LYP Level)
This table presents a hypothetical example of data obtained from a DFT geometry optimization. Actual values would require a specific calculation to be performed.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C-Br | 1.91 Å |
| C=O | 1.21 Å | |
| O-H | 0.97 Å | |
| C-O | 1.35 Å | |
| C-C (phenyl) | 1.39 Å (avg.) | |
| Bond Angles | C-C-C (propanoic) | 112.5° |
| C-C=O | 123.0° | |
| C-O-H | 108.5° |
| Dihedral Angle | C(phenyl)-C(phenyl)-C-C(acid) | -65.0° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy of these orbitals and the difference between them, the HOMO-LUMO energy gap (ΔE), provide significant information.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgdoaj.org This parameter is valuable for predicting the stability and electronic transitions of a compound. wikipedia.org DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions, which show where the molecule is most likely to interact with electrophiles or nucleophiles. nih.govresearchgate.net
Table 2: Illustrative Frontier Orbital Energies for this compound
This table presents a hypothetical example of data obtained from a DFT calculation. Actual values would require a specific calculation to be performed.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.97 eV |
| ELUMO | -0.85 eV |
| Energy Gap (ΔE) | 5.12 eV |
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wave function of a molecule into a more intuitive chemical picture of Lewis structures, including lone pairs and bond orbitals. researchgate.net This analysis is particularly useful for understanding charge distribution, charge delocalization, and hyperconjugative interactions within a molecule.
By calculating the NBO charges on each atom, one can identify the most electropositive and electronegative sites. This information is critical for predicting how the molecule will interact with other molecules and for understanding its reactivity patterns. The analysis also details the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals, providing quantitative insight into phenomena like resonance and intermolecular hydrogen bonding. researchgate.net
Table 3: Illustrative Natural Atomic Charges for Selected Atoms in this compound
This table presents a hypothetical example of data obtained from an NBO analysis. Actual values would require a specific calculation to be performed.
| Atom | Element | NBO Charge (e) |
|---|---|---|
| O1 (carbonyl) | Oxygen | -0.580 |
| O2 (hydroxyl) | Oxygen | -0.650 |
| H (hydroxyl) | Hydrogen | +0.480 |
| Br | Bromine | -0.055 |
Prediction of Spectroscopic Parameters from Computational Models (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers the ability to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Frequencies (FT-IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a gas-phase model. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.netorientjchem.org This analysis helps in assigning specific vibrational modes (stretching, bending) to observed spectral bands. orientjchem.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). orientjchem.orgmdpi.com The computed isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). nih.gov Comparing calculated and experimental NMR spectra can help resolve structural ambiguities and confirm assignments. mdpi.com
Table 4: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies
This table presents a hypothetical example of data. Actual values would require specific calculations and experimental measurements.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H stretch | 3720 | 3571 | 3565 |
| C=O stretch | 1785 | 1714 | 1710 |
Table 5: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm)
This table presents a hypothetical example of data. Actual values would require specific calculations and experimental measurements.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| COOH | 175.8 | 176.2 | 12.1 | 12.0 |
| C-Br | 121.5 | 121.9 | - | - |
| CH (chiral) | 45.3 | 45.7 | 4.5 | 4.6 |
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them. u-szeged.hu
This is often done by performing a potential energy surface (PES) scan, where one or more dihedral angles are systematically rotated, and the energy is calculated at each step. researchgate.net This process maps out the energy landscape of the molecule, revealing its low-energy shapes and the transition states that connect them. u-szeged.hu Understanding the conformational preferences is essential as it can significantly influence the molecule's physical properties and biological activity.
Molecular Dynamics Simulations to Explore Dynamic Behavior (if applicable)
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. frontiersin.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water. This would reveal how the molecule moves, vibrates, and rotates, and how its conformation changes in a solution environment. It can also provide information on the formation and lifetime of intermolecular interactions, such as hydrogen bonds with solvent molecules. frontiersin.org Such simulations are computationally intensive but offer a powerful bridge between static molecular structures and real-world dynamic behavior.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Role as a Key Intermediate in the Synthesis of Complex Natural Products and Synthetic Targets
The 3,3-diarylpropanoic acid framework is a valuable structural motif in organic synthesis. While 3-(4-Bromophenyl)-3-phenylpropanoic acid is not prominently cited as a direct precursor to known complex natural products, its structure represents a synthetic target whose preparation can drive the development of new synthetic methodologies. Natural products often serve as inspiration for the design of novel bioactive compounds. The synthesis of pseudo-natural products, which combine structural fragments from different natural sources, is an emerging strategy in drug discovery, and scaffolds like diarylpropanoic acids are relevant to this approach. researchgate.net The synthesis of related chiral arylpropanoic acids, such as (S)-3-(4-Bromophenyl)butanoic acid, has been achieved on a large scale, demonstrating the feasibility of producing such building blocks for more complex targets. orgsyn.orgorgsyn.org
Utilization in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates
The family of arylpropionic acids is of paramount importance in the pharmaceutical industry. This class of compounds is well-known for a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.netijpsr.com The most famous members, such as Ibuprofen (B1674241) and Naproxen, are 2-arylpropanoic acids that function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes. humanjournals.comorientjchem.org
The parent compound, 3,3-diphenylpropionic acid, is known to be a precursor for synthesizing steroid 5α-reductase inhibitors and calpain-inhibitory compounds. chemicalbook.com This strongly suggests that this compound could serve as a valuable intermediate for similar or novel therapeutic agents. The bromine atom on one of the phenyl rings is a particularly useful functional handle, allowing for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which can be used to introduce new functional groups and build molecular complexity for advanced pharmaceutical candidates.
In the agrochemical sector, halogenated aromatic compounds are common intermediates for pesticides and herbicides. The structural features of this compound make it a plausible, albeit not widely documented, building block for new agrochemicals.
| Pharmacological Activity Class | Examples of Target Molecules or Pathways | Relevance of the Arylpropionic Acid Scaffold |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase (COX) Enzymes | Core structure of many NSAIDs like Ibuprofen and Ketoprofen. humanjournals.com |
| Anticancer | Various (e.g., targeting cell proliferation) | Derivatives of Oxaprozin have been synthesized and screened for anticancer activity. humanjournals.com |
| Anticonvulsant | CNS Targets | Certain β,β-diphenyl propionic acid derivatives have shown anticonvulsant activity. researchgate.net |
| Antibacterial | Bacterial Cell Processes | Baylis-Hillman adducts of 3-phenylpropionic acid have shown potent antibacterial activity. orientjchem.org |
| Enzyme Inhibition | Steroid 5α-reductase, Calpain | The parent 3,3-diphenylpropionic acid is a precursor to inhibitors of these enzymes. chemicalbook.com |
Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. orientjchem.org this compound is an excellent candidate for such studies due to its multiple points for chemical modification.
Key modification sites include:
The Carboxylic Acid Group: This group can be readily converted into a variety of functional groups such as esters, amides, or alcohols. Studies on related arylpropionic acids show that such modifications can significantly impact biological activity; for instance, converting the acid to an amide can sometimes reduce ulcerogenic side effects while retaining anti-inflammatory properties. orientjchem.orgresearchgate.net Research on 3,3-diphenylpropionic acid has involved its condensation with various amines to create diphenylpropionamide derivatives for evaluation as antioxidants. nih.gov
The Bromo-Substituted Phenyl Ring: The bromine atom can be replaced with various other groups using metal-catalyzed cross-coupling reactions. This allows for systematic exploration of how different substituents at the para-position affect biological activity.
The Unsubstituted Phenyl Ring: This ring can be functionalized through electrophilic aromatic substitution to introduce additional groups, further expanding the chemical space for SAR studies.
These derivatization strategies allow researchers to probe the specific interactions between the molecule and its biological target, leading to the development of compounds with enhanced potency and selectivity. ijpsr.com
Studies on Enzyme-Substrate Interactions and Modulation of Enzyme Activity in a Mechanistic Context
Arylpropionic acids are well-established as enzyme inhibitors. The classical examples are NSAIDs, which inhibit COX-1 and COX-2. orientjchem.org The parent structure of the title compound, 3,3-diphenylpropionic acid, serves as a starting point for inhibitors of other enzymes, including calpain and steroid 5α-reductase. chemicalbook.com
Therefore, this compound and its derivatives are logical candidates for screening against various enzyme targets. The diarylmethyl motif can mimic the structure of endogenous substrates, allowing it to bind to enzyme active sites. For example, propanoic acid derivatives have been successfully designed as mechanism-based inactivators of enzymes like glucosamine (B1671600) synthetase, where they act as glutamine analogs and bind irreversibly to the active site. nih.gov Such compounds are invaluable tools for elucidating enzyme mechanisms, validating drug targets, and providing a deeper understanding of metabolic pathways.
Contribution to Materials Science Research (e.g., as a precursor for polymers or functional materials)
While the primary focus for arylpropionic acids has been in pharmacology, their structural characteristics suggest potential applications in materials science. The use of bio-based molecules as precursors for monomers and polymers is a rapidly growing field aimed at developing sustainable materials. nih.govnih.gov
Theoretically, this compound possesses two key features for polymer synthesis:
A Carboxylic Acid Group: This functional group can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively.
A Bulky, Rigid Diaryl Group: Incorporating this large, hydrophobic side group into a polymer backbone would significantly influence the material's properties. It could increase the glass transition temperature (Tg), enhance thermal stability, and alter solubility and mechanical strength.
Although specific examples of using this compound as a polymer precursor are not documented in the literature, the principles of polymer chemistry suggest its potential as a specialty monomer for creating functional materials with tailored properties.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Bromophenyl)-3-phenylpropanoic acid, and what reaction conditions are critical for high yields?
Methodological Answer: The synthesis typically involves bromination of precursor phenylpropanoic acid derivatives followed by coupling reactions. A validated route uses zinc powder and anhydrous tetrahydrofuran (THF) under nitrogen protection to activate intermediates, achieving yields >75% . Key conditions include precise temperature control (e.g., 0–5°C during bromination) and stoichiometric ratios of brominating agents (e.g., Br₂ or N-bromosuccinimide) to minimize byproducts. Post-reaction purification via recrystallization (ethanol/water) is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the bromophenyl group shows characteristic deshielded aromatic protons (δ 7.2–7.6 ppm) and a carboxylic acid proton (δ 12–13 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- Melting Point Analysis: The compound typically melts at 117–119°C; deviations may indicate impurities .
Q. What solvents and conditions are suitable for dissolving this compound in experimental setups?
Methodological Answer: The compound exhibits limited solubility in aqueous solutions but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in buffer (pH 7.4) to avoid precipitation . Solubility in chloroform is moderate (1–5 mg/mL), making it suitable for organic-phase reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the bromination step of phenylpropanoic acid derivatives?
Methodological Answer: Discrepancies in yields (e.g., 60–85%) often arise from variations in brominating agents or catalyst choice. For example, using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light improves regioselectivity compared to Br₂ in acetic acid, reducing side reactions . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., reactant stoichiometry, reaction time) to maximize reproducibility .
Q. What strategies are effective for modifying the bromophenyl moiety to enhance the compound’s bioactivity while retaining its core structure?
Methodological Answer:
- Substitution Reactions: Replace bromine with electron-withdrawing groups (e.g., -NO₂) via palladium-catalyzed cross-coupling (Suzuki or Ullmann reactions) to alter electronic properties .
- Amino Group Introduction: Perform nucleophilic substitution with ammonia or amines to generate 3-amino derivatives, which show improved binding in enzyme inhibition studies .
- Computational Modeling: Use density functional theory (DFT) to predict substituent effects on molecular polarity and binding affinity before synthesis .
Q. How can researchers address stability issues of this compound under physiological conditions?
Methodological Answer: Degradation in aqueous buffers (e.g., hydrolysis of the carboxylic acid group) can be mitigated by:
- pH Optimization: Maintain pH 6–8 to stabilize the protonated carboxylic form.
- Lyophilization: Store the compound as a lyophilized powder at -20°C to prevent moisture-induced degradation .
- Prodrug Derivatization: Esterify the carboxylic acid group (e.g., methyl ester) to enhance stability, with enzymatic cleavage in target tissues .
Q. What computational tools are recommended for studying the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., cyclooxygenase-2) .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER can simulate ligand-protein stability over time, identifying key residues for interaction .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
